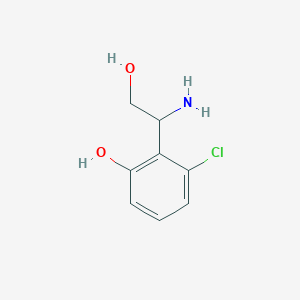
2-(1-Amino-2-hydroxyethyl)-3-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-hydroxyethyl)-3-chlorophenol is an organic compound that features a phenol group substituted with an amino group and a hydroxyl group on the ethyl chain, as well as a chlorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-3-chlorophenol typically involves the reaction of 3-chlorophenol with ethylene oxide in the presence of a base to form 2-(2-hydroxyethyl)-3-chlorophenol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-3-chlorophenol.
Reduction: Formation of 2-(1-Aminoethyl)-3-chlorophenol.
Substitution: Formation of 2-(1-Amino-2-hydroxyethyl)-3-substituted phenol.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-3-chlorophenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-3-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-(1-Amino-2-hydroxyethyl)-4-chlorophenol: Similar structure but with the chlorine atom in a different position.
2-(1-Amino-2-hydroxyethyl)-3-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(1-Amino-2-hydroxyethyl)-3-chlorophenol is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2 |
InChI Key |
FHGLTDXAHVYWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















